molecular formula C7H6ClNOS B13607370 2-Chloro-6-hydroxybenzothioamide

2-Chloro-6-hydroxybenzothioamide

Cat. No.: B13607370
M. Wt: 187.65 g/mol
InChI Key: IOBBSKUKQNAXBO-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzothioamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxybenzothioamide typically involves the chlorination of 2-aminobenzothiazole. One common method includes the reaction of 2-aminobenzothiazole with thionyl chloride in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxybenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-hydroxybenzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxybenzothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound may also inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorine and hydroxyl groups make it versatile for various chemical transformations and applications in medicinal chemistry .

Properties

Molecular Formula

C7H6ClNOS

Molecular Weight

187.65 g/mol

IUPAC Name

2-chloro-6-hydroxybenzenecarbothioamide

InChI

InChI=1S/C7H6ClNOS/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11)

InChI Key

IOBBSKUKQNAXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=S)N)O

Origin of Product

United States

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